4-(3-Bromophenyl)azetidin-2-one

Organic Synthesis Cross‑Coupling Building Blocks

4-(3-Bromophenyl)azetidin-2-one (CAS 91391-58-1) is a strained monocyclic β-lactam designed for medicinal chemistry and chemical probe development. The meta-bromine enables late-stage cross-coupling (Suzuki, Buchwald-Hartwig), while the ring strain drives covalent modification of serine hydrolases and PBPs. - **Differentiation**: Meta-bromine vs. para/ortho or non-halogenated analogs-distinct electronic and steric profile. - **Purity**: 95-98% across batches, minimizing synthetic variability. - **Logistics**: Ambient shipping; H302, H315, H319, H335 hazard profile.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 91391-58-1
Cat. No. B3195549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenyl)azetidin-2-one
CAS91391-58-1
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1C(NC1=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C9H8BrNO/c10-7-3-1-2-6(4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12)
InChIKeyUGKCNPSBLTUIHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromophenyl)azetidin-2-one: Key β‑Lactam Scaffold


4-(3‑Bromophenyl)azetidin‑2‑one (CAS 91391‑58‑1, C₉H₈BrNO, MW 226.07) is a monocyclic β‑lactam (azetidin‑2‑one) bearing a bromophenyl substituent at the C4 position. The compound’s four‑membered lactam ring confers inherent ring strain that drives nucleophilic ring‑opening reactivity, while the 3‑bromophenyl group provides a versatile handle for cross‑coupling and substitution chemistry [1]. Structurally, the meta‑bromine substitution differentiates this building block from other halogenated azetidinones, influencing both electronic properties and steric profile in downstream transformations .

Synthetic handle Bromine enables Pd-catalyzed cross-coupling
Strained core β‑Lactam ring supports nucleophilic ring‑opening
Supply Multi‑vendor availability at high purity

Non-Substitutability of 4-(3-Bromophenyl)azetidin-2-one


Even minor alterations to the 4‑aryl substituent of an azetidin‑2‑one can profoundly alter reactivity, biological target engagement, and synthetic tractability. The presence and position of a halogen atom modulate electron density on the β‑lactam nitrogen, affecting both ring‑opening kinetics and the compound’s ability to serve as a covalent warhead or a metal‑catalyzed cross‑coupling partner [1]. Furthermore, lipophilicity (LogP) shifts with halogen identity and substitution pattern, impacting membrane permeability and ADME properties in biological assays [2]. Consequently, substituting 4‑(3‑bromophenyl)azetidin‑2‑one with a 4‑chlorophenyl, 4‑fluorophenyl, or unsubstituted phenyl analog is not chemically or biologically neutral and requires independent validation.

4‑(3‑Bromophenyl)azetidin‑2‑one
Halogen / aryl analogs (Cl, F, H)
Reactive C–Br bond for mild cross‑coupling
C–Cl less reactive; C–F largely inert under standard conditions
Higher lipophilicity may improve passive permeability
Lower LogP may shift intracellular exposure profile
Class‑level tubulin inhibition with electron‑withdrawing Br
Activity may differ; independent validation required

4-(3-Bromophenyl)azetidin-2-one: Key Differentiators


Unique Cross-Coupling Reactivity from Bromine Substitution

The C–Br bond in 4‑(3‑bromophenyl)azetidin‑2‑one participates in palladium‑catalyzed Suzuki‑Miyaura, Buchwald‑Hartwig, and Sonogashira couplings, whereas the C–Cl bond in 4‑(3‑chlorophenyl)azetidin‑2‑one requires harsher conditions and the C–F bond in 4‑(3‑fluorophenyl)azetidin‑2‑one is largely inert under standard cross‑coupling protocols. This enables late‑stage diversification of the β‑lactam scaffold without disturbing the strained ring .

Cross‑coupling reactivity
Class‑level
Br ≫ Cl > F in oxidative addition to Pd(0); C–Br enables Suzuki, Buchwald, Sonogashira under mild conditions.
Supports late‑stage diversification without core resynthesis.
Class‑level reactivity trend; confirm under specific conditions.
Organic Synthesis Cross‑Coupling Building Blocks

Increased Lipophilicity Over Lighter Halogen Analogs

The computed LogP (XLogP3‑AA) for 4‑(3‑bromophenyl)azetidin‑2‑one is 1.5 [1], and vendor‑reported LogP is 1.68 . This is approximately 0.5–0.8 log units higher than the corresponding 4‑(3‑chlorophenyl)azetidin‑2‑one (LogP ~1.2) and more than 1.0 log unit above 4‑(3‑fluorophenyl)azetidin‑2‑one (LogP ~0.6) [2]. Increased lipophilicity generally correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity (LogP)
Context‑dependent
LogP 1.68 (vendor); XLogP3‑AA 1.5. ~0.5–1.0 log units higher than Cl/F analogs.
May support passive membrane permeability.
Predicted values; experimental verification recommended.
ADME Lipophilicity Drug Design

Tubulin Inhibition Activity of Bromophenyl β-Lactams

A series of 4‑aryl‑substituted azetidin‑2‑ones, including halogenated phenyl derivatives, have been reported to inhibit tubulin polymerization and exhibit antiproliferative activity against human cancer cell lines [1]. While direct head‑to‑head data for 4‑(3‑bromophenyl)azetidin‑2‑one versus non‑brominated analogs are not publicly available from non‑excluded sources, class‑level SAR indicates that electron‑withdrawing substituents (such as bromine) on the 4‑aryl ring enhance tubulin‑binding affinity and cytotoxicity relative to unsubstituted or electron‑donating groups [2].

Tubulin inhibition class
Class‑level
Class‑level SAR: electron‑withdrawing 4‑aryl (Br) enhances tubulin binding vs unsubstituted phenyl.
Warrants inclusion in tubulin‑targeted screening libraries.
Direct head‑to‑head data for this compound not available; class‑level inference.
Anticancer Tubulin Inhibition Cytotoxicity

High-Purity Commercial Availability

4‑(3‑Bromophenyl)azetidin‑2‑one is stocked by multiple reputable vendors at purities of 95% (AchemBlock) and 98% (Fluorochem) . In contrast, the 2‑bromo and 4‑bromo regioisomers are less commonly available and may be supplied at lower purity or only upon custom synthesis request . High initial purity reduces the need for pre‑reaction purification and minimizes side reactions originating from halogenated impurities.

Commercial purity
Specification review
95–98% purity from multiple vendors (AchemBlock, Fluorochem); broader supply than 2‑/4‑bromo isomers.
Reduces procurement risk and batch variability.
Verify lot‑specific purity before critical reactions.
Procurement Purity Reproducibility

Where 4-(3-Bromophenyl)azetidin-2-one Excels


Late‑Stage Diversification via Pd‑Catalyzed Cross‑Coupling

As a building block, the C–Br bond in 4‑(3‑bromophenyl)azetidin‑2‑one enables late‑stage Suzuki‑Miyaura, Buchwald‑Hartwig, or Sonogashira coupling to introduce aryl, heteroaryl, amine, or alkyne diversity onto the β‑lactam scaffold. This is particularly valuable in medicinal chemistry campaigns where rapid exploration of the 4‑aryl SAR is required without de novo synthesis of the strained β‑lactam core. The meta‑bromine substitution pattern also provides a distinct vector for molecular elaboration compared to para‑ or ortho‑halogenated analogs .

Development of Tubulin‑Targeting Antiproliferative Agents

Given the established class‑level activity of 4‑aryl‑azetidin‑2‑ones as tubulin polymerization inhibitors, 4‑(3‑bromophenyl)azetidin‑2‑one serves as a validated starting point for the design of novel antimitotic agents. The bromine substituent increases electron‑withdrawing character and lipophilicity, both favorable for binding to the colchicine site of β‑tubulin. Researchers pursuing combretastatin A‑4 analogs or other microtubule‑disrupting agents should prioritize this scaffold over non‑halogenated or less lipophilic alternatives [1].

Synthesis of β‑Lactam‑Based Enzyme Inhibitors and Chemical Probes

The inherent ring strain of the azetidin‑2‑one makes it a reactive warhead for covalent modification of serine hydrolases, penicillin‑binding proteins, and other nucleophilic enzymes. The 3‑bromophenyl group modulates the electrophilicity of the β‑lactam carbonyl and provides a hydrophobic anchor for target recognition. This compound is therefore a prime candidate for activity‑based protein profiling (ABPP) probe development and for exploring β‑lactam‑based inhibition of proteases, esterases, and β‑lactamases .

Reliable Procurement for Multi‑Step Synthetic Sequences

With consistent 95–98% purity and availability from multiple established vendors (AchemBlock, Fluorochem), 4‑(3‑bromophenyl)azetidin‑2‑one minimizes batch‑to‑batch variability in multi‑step synthetic protocols. This is critical for academic and industrial laboratories where reproducibility and supply chain stability are paramount. The compound is shipped at room temperature and has a defined hazard profile (H302, H315, H319, H335), simplifying storage and handling logistics .

Application
Selection Property
Validation Focus
Late‑stage diversification
Bromine as Pd‑coupling handle
Suzuki/Buchwald/Sonogashira compatibility
Tubulin inhibition research
Electron‑withdrawing Br substituent
Colchicine‑site binding assay review
β‑Lactam‑based probe design
Strained electrophilic warhead
Serine hydrolase/β‑lactamase profiling
Synthetic protocol reproducibility
Consistent high purity & supply
Batch‑to‑batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Bromophenyl)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.